Adamantanyl 4-benzylpiperazinyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

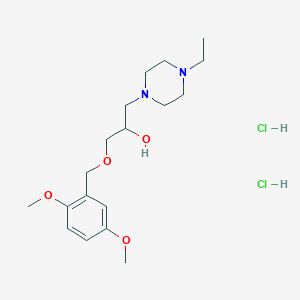

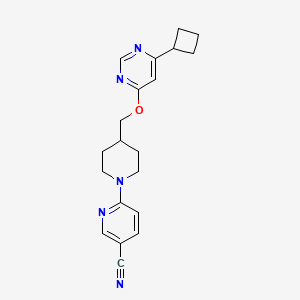

Adamantanyl 4-benzylpiperazinyl ketone is a chemical compound that belongs to the class of adamantane derivatives . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They are used in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of adamantane derivatives like this compound often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

Adamantane is the simplest diamondoid with a chemical formula of C10H16. It consists of four cyclohexane rings in an armchair configuration . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of these derivatives often involves carbocation or radical intermediates .科学的研究の応用

Organic Synthesis and Catalysis

Adamantane derivatives are explored for their roles in organic synthesis and catalysis. For example, adamantyl bromomethyl ketone derivatives engage in reactions with azoles to produce N-alkylation products under optimized conditions, showcasing their utility in constructing complex heterocyclic compounds (Danilin et al., 1999). Additionally, O-3,5-Di(adamantan-1-yl)benzoyltartaric acid has been used to catalyze the conjugate addition of diboron to α,β-unsaturated ketones, indicating the potential of adamantane-based compounds in asymmetric synthesis and catalysis (Sugiura et al., 2015).

Drug Design and Antimicrobial Activity

Adamantane-based ester derivatives demonstrate significant interest in drug design due to their commercial importance in treating neurological conditions, type-2 diabetes, and their antiviral abilities. A study on 2-(adamantan-1-yl)-2-oxoethyl benzoates and pyridinecarboxylate derivatives revealed strong antioxidant activities and potential anti-inflammatory properties, suggesting their applicability in developing new therapeutic agents (Chidan Kumar et al., 2015). Moreover, adamantane-isothiourea hybrids have shown significant in vitro antimicrobial activity against pathogenic bacteria and fungi, alongside in vivo hypoglycemic activities, further emphasizing their potential in medicinal chemistry (Al-Wahaibi et al., 2017).

Materials Science and Polymer Chemistry

In materials science, the robust framework of adamantane and its derivatives contributes to the development of advanced materials with specific mechanical, optical, and electronic properties. For instance, the synthesis of novel adamantane-based ester derivatives showcases the utility of the adamantyl moiety as an efficient building block for designing materials with desired properties (Chidan Kumar et al., 2015).

将来の方向性

Adamantane derivatives have diverse applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, future research could focus on developing new synthesis methods and exploring new applications for these compounds .

作用機序

Target of Action

It is known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

The mode of action of Adamantanyl 4-benzylpiperazinyl ketone is not fully understood. The compound likely interacts with its targets to induce changes at the molecular level. For instance, adamantane derivatives are known for their high reactivity, which allows them to serve as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

Adamantane derivatives are known to influence a wide range of biochemical processes due to their unique structural, biological, and stimulus-responsive properties .

Pharmacokinetics

The molecular weight of the compound is 33849 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

It is known that adamantane derivatives can be used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

特性

IUPAC Name |

1-adamantyl-(4-benzylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c25-21(22-13-18-10-19(14-22)12-20(11-18)15-22)24-8-6-23(7-9-24)16-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVHQZGXNWGHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)

![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)

![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)